molecular formula C7H9BrN2O3S2 B1449685 (5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate CAS No. 1481616-19-6

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate

Cat. No. B1449685
M. Wt: 313.2 g/mol
InChI Key: YBYSZADVFSQWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate” is a chemical compound with the CAS Number: 1481616-19-6 . It has a molecular weight of 313.2 and its IUPAC name is (5-bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2O3S2/c1-14-7-9-3-5(8)6(10-7)4-13-15(2,11)12/h3H,4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Intermediates

  • The compound has been identified as a crucial intermediate in the synthesis of pyrimidine compounds, including 5-(4-bromophenyl)-4,6-dichloropyrimidine, which has broad applications in pharmaceutical and chemical fields (Hou et al., 2016).

Biological and Pharmacological Activity

  • Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives synthesized using this compound have shown significant in vitro antibacterial and antifungal activities, indicating its potential in developing antimicrobial agents (Ranganatha et al., 2018).
  • Derivatives of this compound, specifically 2-methylthio derivatives, have demonstrated ASA-like antiplatelet activity. Furthermore, these derivatives, especially the 2-methoxy and 2-methanesulfonyl variants, have shown a broad spectrum of antiplatelet action, inhibiting ADP, Arachidonic acid, and U46619 induced aggregation (Bruno et al., 2004).

Antimicrobial Applications in Materials

  • Compounds derived from this molecule have been incorporated into polyurethane varnishes and printing ink pastes, demonstrating very good antimicrobial effects. This application shows the potential of using the compound in antimicrobial surface coatings (El‐Wahab et al., 2015).

Organic Synthesis

  • The compound is used in the synthesis of various organic compounds such as (1,2,3‐Triazol‐1‐yl)methylpyrimidines, indicating its versatility in organic synthesis (Aquino et al., 2017).
  • It has been used in a modified synthesis approach of certain prazole derivatives, which are prominent in the treatment of gastroesophageal reflux disease and other related conditions. The synthesis process has been evaluated for green metrics, making it a valuable component in environmentally-friendly chemical synthesis (Gilbile et al., 2017).

Safety And Hazards

The compound is considered hazardous and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-bromo-2-methylsulfanylpyrimidin-4-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O3S2/c1-14-7-9-3-5(8)6(10-7)4-13-15(2,11)12/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYSZADVFSQWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)COS(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate
Reactant of Route 3
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate
Reactant of Route 4
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.